molecular formula C7H12N2O B11922229 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one CAS No. 920338-58-5

6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one

Cat. No.: B11922229
CAS No.: 920338-58-5
M. Wt: 140.18 g/mol
InChI Key: XJUKWBYVFCDIPI-UHFFFAOYSA-N
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Description

6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a methyl group, and an azaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptan-6-one: Another spirocyclic compound with similar structural features.

    7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid: A more complex spirocyclic compound with additional functional groups.

Uniqueness

6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one is unique due to its specific combination of an amino group, a methyl group, and an azaspiro ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one (CAS No. 920338-58-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C9H14N2OC_9H_{14}N_2O with a molecular weight of 166.22 g/mol. The compound features a spirocyclic structure that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
IUPAC NameThis compound
CAS Number920338-58-5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties through modulation of neurotransmitter systems, particularly by inhibiting GABAergic transmission, which can help control seizures .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

Anticonvulsant Activity

A study synthesized several derivatives of this compound and evaluated their anticonvulsant effects using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound showed an effective dose (ED50) of 12.5 mg/kg with a protection index (PI) significantly higher than traditional anticonvulsants like phenytoin, indicating promising therapeutic potential .

Antimicrobial Activity

Research has highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead for developing new antimicrobial agents. The specific mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory mediators in macrophages, suggesting its utility in treating inflammatory diseases such as arthritis and colitis.

Comparative Analysis with Similar Compounds

The unique spirocyclic structure of this compound differentiates it from other azaspiro compounds, which may lack the same level of biological activity or specificity towards certain targets.

Compound NameBiological ActivityNotes
This compoundAnticonvulsant, Antimicrobial, Anti-inflammatoryPromising therapeutic agent
Methyl (S)-5-azaspiro[2.4]heptaneLimited antimicrobial activityDifferent structural properties
1-Methylquinazolin-2(1H)-oneAnticancer, Anti-inflammatoryDifferent mechanism of action

Properties

CAS No.

920338-58-5

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

6-amino-6-methyl-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C7H12N2O/c1-6(8)4-7(2-3-7)9-5(6)10/h2-4,8H2,1H3,(H,9,10)

InChI Key

XJUKWBYVFCDIPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2)NC1=O)N

Origin of Product

United States

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